6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Description
Historical Development of Triazolopyridine Frameworks
The progression from initial triazolopyridine synthesis to modern sophisticated derivatives like 6,8-Difluorotriazolo[4,3-a]pyridin-3-amine hydrobromide represents decades of methodological advancement in heterocyclic chemistry. Early synthetic approaches focused primarily on basic triazolopyridine core structures, while contemporary research has expanded to include complex fluorinated variants with specialized functionalities. The development of trazodone specifically demonstrated minimal effects on muscarinic cholinergic receptors compared to other antidepressants available at the time, establishing triazolopyridines as chemically distinct therapeutic agents.
The evolution of triazolopyridine chemistry has been characterized by increasingly sophisticated synthetic methodologies and growing understanding of structure-activity relationships. Modern synthetic approaches, as demonstrated in recent literature, employ advanced techniques such as microwave-assisted protocols and metal-free coupling reactions to achieve efficient synthesis of complex triazolopyridine derivatives. These methodological advances have enabled the synthesis of highly functionalized compounds like the difluorinated aminotriazolopyridine under investigation.
The historical trajectory of triazolopyridine research reveals a consistent pattern of innovation driven by both theoretical understanding and practical applications. The transition from simple triazolopyridine frameworks to complex fluorinated derivatives represents a natural progression in medicinal chemistry, where researchers continuously seek to optimize molecular properties through strategic structural modifications. This evolution has culminated in compounds like 6,8-Difluorotriazolo[4,3-a]pyridin-3-amine hydrobromide, which incorporate multiple functional elements designed to enhance specific chemical and biological properties.
Classification and Nomenclature of Triazolopyridine Derivatives
Triazolopyridines constitute a diverse class of heterocyclic chemical compounds characterized by a triazole ring fused to a pyridine ring, with multiple isomers that differ by the location of nitrogen atoms and the nature of ring fusion. The systematic classification of these compounds follows established International Union of Pure and Applied Chemistry nomenclature principles, which provide precise identification of structural variants and substitution patterns.
The primary classification system recognizes several major isomeric families within the triazolopyridine class. These include triazolo[1,5-a]pyridine, triazolo[4,3-a]pyridine, triazolo[1,5-a]pyridine, triazolo[4,5-b]pyridine, and triazolo[4,5-c]pyridine isomeric systems. Each classification represents a distinct connectivity pattern between the triazole and pyridine rings, resulting in unique chemical and physical properties.
The compound 6,8-Difluorotriazolo[4,3-a]pyridin-3-amine hydrobromide belongs specifically to the triazolo[4,3-a]pyridine classification. This nomenclature indicates that the triazole ring is fused to the pyridine ring at positions 4 and 3, with the designation specifying the arrangement of nitrogen atoms within the triazole ring. The systematic name further specifies difluoro substitution at positions 6 and 8 of the fused ring system, along with an amino group at position 3.
The nomenclature system also accommodates various substituents and functional groups that can be attached to the core triazolopyridine framework. Fluorine substitution, as observed in the compound under investigation, is designated by the prefix "difluoro" with positional indicators. The amino functionality is indicated by the suffix "amine," while the hydrobromide designation specifies the salt form in which the compound is typically isolated and studied.
Understanding the classification and nomenclature of triazolopyridine derivatives is essential for interpreting structure-activity relationships and predicting chemical behavior. The systematic naming convention provides researchers with precise tools for communicating molecular structures and facilitates database searches and literature reviews. This standardized approach becomes particularly important when dealing with complex derivatives like fluorinated aminotriazolopyridines, where multiple functional groups and substitution patterns must be accurately described.
General Properties of Triazolo[4,3-a]pyridines
The triazolo[4,3-a]pyridine framework exhibits distinctive chemical and physical properties that distinguish it from other heterocyclic systems. These compounds demonstrate remarkable stability under various chemical conditions while maintaining reactivity toward specific transformations, making them valuable scaffolds for pharmaceutical and materials applications. The fused ring system creates a rigid molecular architecture that influences both electronic distribution and intermolecular interactions.
Structural analysis of triazolo[4,3-a]pyridine derivatives reveals key geometric parameters that contribute to their unique properties. The fusion of the triazole ring to the pyridine creates a planar aromatic system with delocalized electron density across both rings. This electronic arrangement contributes to the thermal stability and chemical inertness observed in many triazolopyridine compounds. The compound 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, for example, exhibits a melting point of 231°C and a density of 1.51±0.1 grams per cubic centimeter, indicating substantial intermolecular forces and structural rigidity.
The electronic properties of triazolo[4,3-a]pyridines are characterized by distinctive absorption and emission behaviors. Spectroscopic studies have revealed that these compounds exhibit significant Stokes shifts in their optical spectra, with reported values of 9410 reciprocal centimeters for the triazole ring and 7625 reciprocal centimeters for the pyridine ring. These large Stokes shifts indicate substantial structural reorganization upon electronic excitation, which has implications for applications in fluorescent sensing and photochemical processes.
The chemical reactivity patterns of triazolo[4,3-a]pyridines are influenced by the electron distribution within the fused ring system. The nitrogen atoms in both rings serve as sites for protonation, metal coordination, and hydrogen bonding interactions. The compound class demonstrates particular stability toward oxidative conditions while remaining susceptible to nucleophilic attack at specific positions. Synthetic chemistry studies have shown that these compounds can undergo various transformations including halogenation, alkylation, and coupling reactions while maintaining the integrity of the core framework.
| Property Category | Characteristic Values | Implications |
|---|---|---|
| Thermal Stability | Melting points 200-300°C | High temperature applications |
| Electronic Properties | Large Stokes shifts (7000-9000 cm⁻¹) | Photochemical applications |
| Chemical Reactivity | Selective functionalization | Synthetic versatility |
| Intermolecular Forces | Strong hydrogen bonding capability | Crystal engineering potential |
The pharmacological properties of triazolo[4,3-a]pyridine derivatives have been extensively studied, revealing this framework as particularly suitable for developing compounds with neurological activity. The structural rigidity and electronic properties contribute to specific receptor binding profiles and metabolic stability. Research has demonstrated that modifications to the triazolopyridine core can significantly alter biological activity, with fluorine substitution and amino functionalization representing particularly effective strategies for property optimization.
Significance of Fluorinated Triazolopyridines in Chemical Research
Fluorinated triazolopyridines have emerged as compounds of exceptional interest in chemical research due to the unique properties imparted by fluorine incorporation. The strategic introduction of fluorine atoms into triazolopyridine frameworks results in enhanced biological activities compared to their non-fluorinated counterparts, making them particularly valuable for pharmaceutical development and materials science applications. The specific case of 6,8-Difluorotriazolo[4,3-a]pyridin-3-amine hydrobromide exemplifies how fluorination can be employed to optimize molecular properties for specific research objectives.
The significance of fluorination in triazolopyridine chemistry stems from the unique characteristics of the carbon-fluorine bond. Fluorine atoms introduce significant electronegativity differences that alter electron distribution patterns throughout the molecular framework. This electronic modification influences multiple molecular properties including metabolic stability, lipophilicity, and receptor binding affinity. Research has demonstrated that incorporation of fluorine into triazole and its derivatives enhances pharmacological activity, making fluorinated triazolopyridines promising drug candidates.
The positional effects of fluorine substitution in triazolopyridine systems have been systematically investigated, revealing that the location of fluorine-containing groups plays a major role in determining biological activity. Studies of fluorinated triazoles have shown that strategic placement of fluorine atoms can significantly enhance anticancer activity and other therapeutic properties. The 6,8-difluoro substitution pattern in the compound under investigation represents a specific example of how fluorine positioning can be optimized for desired chemical behavior.
Contemporary research methodologies for synthesizing fluorinated triazolopyridines have benefited from advances in fluorination chemistry and heterocyclic synthesis. Modern synthetic approaches employ sophisticated fluorinating agents and reaction conditions to achieve selective introduction of fluorine atoms at predetermined positions. The compound 6,8-Difluorotriazolo[4,3-a]pyridin-3-amine hydrobromide, with its molecular weight of 251.03 and molecular formula C₆H₅BrF₂N₄, represents the successful application of these advanced synthetic methodologies.
The research significance of fluorinated triazolopyridines extends beyond pharmaceutical applications to include materials science and chemical sensor development. The altered electronic properties resulting from fluorination make these compounds valuable for developing fluorescent sensors and electronic materials. The unique combination of aromatic stability, fluorine-induced electronic effects, and heteroatom functionality creates opportunities for designing materials with tailored properties for specific technological applications.
| Research Application | Fluorination Benefits | Specific Advantages |
|---|---|---|
| Pharmaceutical Development | Enhanced metabolic stability | Improved drug-like properties |
| Chemical Sensing | Modified electronic properties | Selective fluorescent responses |
| Materials Science | Altered intermolecular interactions | Designed crystal structures |
| Catalysis Research | Unique coordination properties | Novel reaction pathways |
Overview of Aminotriazolopyridine Compounds
Aminotriazolopyridine compounds represent a specialized subset of triazolopyridine derivatives characterized by the presence of amino functional groups attached to the fused ring system. These compounds combine the structural stability and electronic properties of the triazolopyridine framework with the chemical versatility and biological activity potential of amino substituents. The compound 6,8-Difluorotriazolo[4,3-a]pyridin-3-amine hydrobromide exemplifies this molecular class, incorporating both fluorine substitution and amino functionality in a single framework.
The structural characteristics of aminotriazolopyridine compounds are influenced by the positioning and nature of the amino substituents. Research on 1,2,4-triazolo[4,3-a]pyridin-3-amine has revealed detailed structural and spectroscopic properties that provide insight into the behavior of this compound class. Crystallographic studies have shown that these compounds adopt specific three-dimensional arrangements stabilized by intermolecular hydrogen bonding interactions, with amino groups serving as both hydrogen bond donors and acceptors.
The chemical reactivity of aminotriazolopyridine compounds is significantly enhanced compared to unsubstituted triazolopyridines due to the presence of amino functionality. The amino groups provide sites for further chemical modification through acylation, alkylation, and condensation reactions. This reactivity profile makes aminotriazolopyridines valuable intermediates for synthesizing more complex molecular architectures. The basic nature of the amino groups also influences the compounds' solubility properties and interaction capabilities with biological targets.
Spectroscopic analysis of aminotriazolopyridine compounds reveals distinctive features that differentiate them from other triazolopyridine derivatives. Infrared spectroscopy studies have identified characteristic absorption bands in the 100-4000 reciprocal centimeter range, while Raman spectroscopy provides complementary information in the 80-4000 reciprocal centimeter range. These spectroscopic signatures enable precise identification and characterization of aminotriazolopyridine compounds in complex mixtures.
The biological significance of aminotriazolopyridine compounds stems from their ability to interact with multiple biological targets through hydrogen bonding, electrostatic interactions, and aromatic stacking. The amino functionality provides additional binding sites that can enhance selectivity and affinity for specific protein targets. Research has demonstrated that amino substitution can significantly alter the biological activity profile of triazolopyridine compounds, often leading to enhanced therapeutic potential.
| Compound Feature | Structural Impact | Research Implications |
|---|---|---|
| Amino Functionality | Enhanced hydrogen bonding | Improved biological interactions |
| Fluorine Substitution | Modified electronic properties | Optimized pharmacological profiles |
| Fused Ring System | Increased rigidity | Enhanced metabolic stability |
| Salt Formation | Improved solubility | Better formulation properties |
The synthesis of aminotriazolopyridine compounds requires specialized methodologies that accommodate both the formation of the triazolopyridine core and the introduction of amino substituents. Modern synthetic approaches employ efficient protocols that can achieve these transformations in minimal steps while maintaining high yields and purity. The hydrobromide salt form of 6,8-Difluorotriazolo[4,3-a]pyridin-3-amine represents a common strategy for improving the handling properties and stability of aminotriazolopyridine compounds, facilitating their use in research applications.
Properties
IUPAC Name |
6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N4.BrH/c7-3-1-4(8)5-10-11-6(9)12(5)2-3;/h1-2H,(H2,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGXIBUVPUCYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1F)N)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide typically involves the reaction of appropriate fluorinated pyridine derivatives with triazole precursors under controlled conditions. One common method includes the use of triethylamine as a base and dichloromethane as a solvent . The reaction is carried out at room temperature, followed by the addition of isocyanates to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Palladium-Catalyzed Coupling
A palladium-catalyzed cross-coupling reaction between 2-chloropyridines and hydrazides forms the triazole ring. For example:
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Reaction of 5,6-difluoropyridin-3-yl derivatives with hydrazides under microwave irradiation in acetic acid yields triazolo[4,3-a]pyridines .
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Substituted hydrazines (e.g., 3-fluoro-2-hydrazinylpyridines) react with activated pyridines under Pd catalysis to install the triazole moiety .
Dehydration and Cyclization
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Hydrazide intermediates undergo dehydrative cyclization using agents like thiophosphetanes or phosphorus(V) reagents (e.g., POCl₃) to form the triazole ring .
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Acidic conditions (e.g., HBr) protonate the amine group, yielding the hydrobromide salt .
Nucleophilic Substitution at Fluorine
The 6- and 8-fluoro groups participate in nucleophilic aromatic substitution (NAS) under basic conditions:
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 h | 6-Methoxy derivative | 72 | |
| Primary amines | EtOH, reflux | 6-Amino derivatives | 65–85 |
Amine Functionalization
The 3-amino group undergoes typical amine reactions:
Electrochemical Desulfurative Cyclization
Electrochemical methods enable efficient cyclization without transition metals:
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Substrates : 2-Hydrazinopyridines + isothiocyanates
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Conditions : Constant current (10 mA), room temperature, MeCN/H₂O
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Outcome : 3-Amino-triazolopyridines with >90% purity and scalability to gram quantities .
Stability and Reactivity Insights
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pH Sensitivity : The hydrobromide salt stabilizes the amine group but decomposes under strongly alkaline conditions (pH > 10) .
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Photoreactivity : Fluorine substituents reduce susceptibility to photodegradation compared to non-fluorinated analogs .
Comparative Reactivity with Analogous Compounds
| Compound | Reactivity at C6/C8 | Amine Reactivity |
|---|---|---|
| 6-Fluoro-triazolopyridine | Moderate NAS activity | High alkylation efficiency |
| 6,8-Difluoro derivative | Enhanced NAS (dual sites) | Reduced acylation due to HBr salt |
| Non-fluorinated analog | Minimal NAS | Unhindered amine reactions |
Scientific Research Applications
The compound has been identified as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). This enzyme plays a crucial role in inflammatory responses and cellular stress responses. The inhibition of p38α is significant for developing anti-inflammatory therapies.
Key Findings:
- Inhibition Potency: AL 8697 (a derivative of the compound) shows an IC50 of 6 nM against p38α, indicating strong inhibitory effects.
- Selectivity: It exhibits a 14-fold greater inhibition of p38α compared to p38β and a 300-fold selectivity for p38α over a panel of 91 kinases .
Therapeutic Applications
The primary therapeutic applications of 6,8-difluoro[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide are centered around its anti-inflammatory properties. The following are notable areas where this compound may be applied:
-
Anti-inflammatory Therapy:
- Targeting chronic inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.
- Potential for use in treating conditions characterized by excessive inflammatory responses.
-
Cancer Research:
- The inhibition of p38α is also being explored in cancer therapies since this pathway is often involved in tumor progression and metastasis.
-
Neurological Disorders:
- Investigations into the role of p38 MAPK in neuroinflammation suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease.
Study on Anti-inflammatory Effects
A study conducted by Balagué et al. (2012) examined the effects of dihydroorotate dehydrogenase inhibitors alongside p38 inhibitors in a rat model of adjuvant-induced arthritis. The results indicated that compounds similar to 6,8-difluoro[1,2,4]triazolo[4,3-a]pyridin-3-amine significantly reduced inflammation markers and improved joint function in treated subjects .
Cancer Cell Line Studies
In another investigation focusing on cancer cell lines, derivatives of this compound demonstrated cytotoxic effects against various cancer types by modulating p38 MAPK signaling pathways. These findings suggest that this compound could be further developed as a candidate for cancer therapeutics targeting specific signaling pathways involved in tumor growth and survival.
Mechanism of Action
The mechanism of action of 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Core Structural Variations
- Non-fluorinated analog: [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide (CAS: 5595-14-2) lacks fluorine substituents, resulting in a simpler electronic structure and lower molecular weight (215.05 g/mol vs. 252.05 g/mol for the difluoro-hydrobromide derivative) .
- Methyl-substituted analog : 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (4a) introduces a methyl group at position 7, increasing steric bulk but lacking the electronegative effects of fluorine .
- Tetrahydro derivative : 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (4b) features a saturated pyridine ring, reducing aromaticity and altering binding interactions .
Crystallographic and Spectroscopic Properties
- Crystal packing: The non-fluorinated analog crystallizes in the monoclinic space group P2₁/n with N–H···N hydrogen bonds forming an R₂²(8) graph . Fluorine substitutions in the 6,8-difluoro derivative may disrupt this packing due to increased electronegativity and steric effects, though experimental data are pending.
- Optical properties: The Stokes shift for the non-fluorinated compound is 9410 cm⁻¹ (triazole ring) and 7625 cm⁻¹ (pyridine ring). Fluorine’s electron-withdrawing nature in the difluoro derivative is expected to increase the Stokes shift further .
Cytotoxic and Anticancer Effects
- Non-fluorinated triazolopyridines: Compounds like 2b (N-arylpyrazole-containing enaminone) and 14a (pyrazolylcarbonyl triazolo-triazine) showed IC₅₀ values comparable to 5-fluorouracil against MCF-7 and HEPG2 cell lines .
- Fluorinated analog (hypothesized) : The 6,8-difluoro substitution may enhance DNA intercalation or kinase inhibition due to increased electronegativity and binding affinity, though specific data are unavailable.
Enzyme Inhibition
- Tankyrase inhibition : Methyl-substituted derivative 4a demonstrated moderate tankyrase inhibitory activity, suggesting that electronic modifications (e.g., fluorine) could improve potency .
Data Tables
Table 1: Structural and Physicochemical Properties
Biological Activity
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide (CAS Number: 1706463-05-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazolo-pyridine core with two fluorine substituents at positions 6 and 8. The molecular formula is , indicating the presence of a hydrobromide salt form which may influence its solubility and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity :
- Antiviral Properties :
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Neuropharmacological Effects :
- Certain studies suggest that triazolo-pyridines may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which could have implications for neurological disorders . The compound's interaction with these receptors could lead to therapeutic applications in cognitive enhancement or neuroprotection.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : The compound may enhance receptor signaling pathways by binding to allosteric sites on nAChRs.
- Inhibition of Pathogen Growth : The structural features of the compound allow it to interfere with essential metabolic pathways in bacteria and viruses.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, various derivatives of triazolo-pyridines were synthesized and tested against a panel of bacterial strains. The results indicated that modifications at specific positions led to enhanced antimicrobial activity compared to standard antibiotics .
Case Study: Antiviral Activity
Another study focused on the antiviral properties of related compounds against Cryptosporidium parvum. The results demonstrated that certain derivatives effectively reduced parasite load in cell cultures significantly more than traditional treatments like nitazoxanide (NTZ) .
Q & A
Q. What are the recommended synthetic routes for 6,8-Difluoro[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of fluorinated pyridine precursors with triazole-forming reagents. For example, one-pot reactions in anhydrous acetonitrile or dichloromethane under reflux (80–100°C, 6–8 hours) are effective. Key steps include:
- Precursor activation using alkyl halides or aryl chlorides.
- Acid/base catalysis (e.g., p-toluenesulfonic acid) to enhance cyclization .
- Purification via recrystallization (ethanol or DMF) or column chromatography.
Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of pyridine to triazole precursor) and monitoring via TLC. Post-synthesis, hydrobromide salt formation is achieved by treating the free base with HBr in ethanol .
Q. Which spectroscopic techniques are critical for characterizing 6,8-Difluoro[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide?
Methodological Answer:
- 1H/13C NMR : Assign fluorine-induced splitting patterns (e.g., 6,8-difluoro substituents cause distinct coupling in aromatic regions). Use DMSO-d6 as a solvent for enhanced resolution .
- HRMS : Validate molecular mass (e.g., observed vs. calculated values; discrepancies <0.02 Da require cross-validation with elemental analysis) .
- IR Spectroscopy : Confirm amine (-NH2) and triazole (C=N) functional groups (peaks at ~3400 cm⁻¹ and 1600 cm⁻¹, respectively) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal data (e.g., CCDC deposition protocols as in related triazolo compounds) .
Q. How should researchers address solubility challenges during bioactivity assays?
Methodological Answer:
- Use polar aprotic solvents (DMSO, DMF) for initial stock solutions.
- For aqueous buffers (e.g., PBS), employ sonication (30 min at 45°C) or co-solvents (10% PEG-400).
- Verify stability via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect degradation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of fluorine substituents in triazolo-pyridine derivatives?
Methodological Answer: Fluorine’s electronegativity alters electron density, directing regioselectivity in cyclization. For 6,8-difluoro derivatives:
- Meta-directing effects favor triazole formation at the 3-position.
- Steric hindrance from fluorine may slow nucleophilic substitution; mitigate using microwave-assisted synthesis (120°C, 30 min) .
Computational studies (DFT) predict Fukui indices to map reactive sites. Compare with experimental substituent effects in related compounds (e.g., trifluoromethyl analogs ).
Q. How can researchers resolve discrepancies between theoretical and observed HRMS data?
Methodological Answer:
- Isotopic pattern analysis : Fluorine (19F) and bromine (79Br/81Br) contribute to complex isotopic clusters; use high-resolution instruments (Orbitrap) for accurate mass detection .
- Matrix effects : Spike samples with internal standards (e.g., sodium formate) to calibrate ionization efficiency in ESI-MS .
- Computational validation : Compare experimental spectra with simulated data (Gaussian09) to identify adducts or fragmentation pathways .
Q. What strategies validate the biological activity of 6,8-Difluoro[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide in enzyme inhibition assays?
Methodological Answer:
- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For fluorinated triazolo compounds, IC50 values <10 µM suggest strong binding .
- Docking studies : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina. Prioritize fluorines for hydrophobic pocket engagement .
- Counterion effects : Compare hydrobromide vs. hydrochloride salts to assess solubility-driven activity differences .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- Single-crystal growth : Use slow vapor diffusion (hexane/ethyl acetate) to obtain high-quality crystals.
- Tautomer assignment : Analyze bond lengths (C-N vs. C=N) and hydrogen-bonding networks. For example, triazole NH groups form strong H-bonds with bromide ions in the hydrobromide salt .
- CCDC deposition : Cross-reference with databases (e.g., Cambridge Structural Database) to compare with analogous structures .
Q. Table 1: Key Analytical Data for Structural Validation
| Technique | Expected Results for Target Compound | Reference |
|---|---|---|
| 1H NMR (DMSO) | δ 8.2 (s, 1H, triazole), δ 6.9–7.1 (m, 2H, pyridine) | |
| HRMS | [M+H]+ Calc.: 274.02; Obs.: 274.03 | |
| X-ray | Space group P21/c, Z = 4 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
